molecular formula C4HBr3N2 B3230300 2,4,5-Tribromopyrimidine CAS No. 1298101-40-2

2,4,5-Tribromopyrimidine

Cat. No.: B3230300
CAS No.: 1298101-40-2
M. Wt: 316.78 g/mol
InChI Key: JGJUJAYNTZWVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Tribromopyrimidine is a high-value, multifunctional chemical scaffold designed for advanced research and development. This brominated heterocycle serves as a key synthetic intermediate in medicinal chemistry, particularly in the construction of novel therapeutic agents. The presence of bromine atoms at the 2, 4, and 5 positions of the pyrimidine ring allows for sequential and site-selective functionalization via metal-catalyzed cross-couplings (such as Suzuki or Buchwald-Hartwig reactions) and nucleophilic aromatic substitutions. This enables researchers to efficiently generate a diverse library of trisubstituted pyrimidine derivatives for screening campaigns. Pyrimidine-based compounds are recognized as privileged structures in drug discovery due to their ability to mimic endogenous structures and interact with a wide range of biological targets. They are investigated across numerous therapeutic areas, including as anti-infectives and anticancer agents. Specifically, 2,4,5-trisubstituted pyrimidine scaffolds have been identified as a core structure in the exploration of novel inhibitors targeting essential plasmodial kinases for antimalarial research . The structural versatility of this compound also makes it a valuable building block in the synthesis of more complex molecules for materials science and chemical biology. Handling and Safety: Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. This product is intended for research purposes by qualified laboratory personnel. Important Notice: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for informational purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-tribromopyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr3N2/c5-2-1-8-4(7)9-3(2)6/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJUJAYNTZWVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Studies of 2,4,5 Tribromopyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core

The electron-deficient nature of the pyrimidine ring, further enhanced by the inductive effect of the three bromine atoms, makes 2,4,5-tribromopyrimidine an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The positions of the bromine atoms (C2, C4, and C5) exhibit different reactivities towards nucleophiles, which can be exploited for selective functionalization.

The reaction of this compound with various amines proceeds via a nucleophilic aromatic substitution mechanism, where the amine acts as the nucleophile. The regioselectivity of the amination is influenced by the reaction conditions and the nature of the amine. Generally, the C4 and C2 positions are more activated towards nucleophilic attack due to the resonance stabilization of the Meisenheimer intermediate by the adjacent nitrogen atoms of the pyrimidine ring.

Research has shown that for related di- and trichloropyrimidines, the C4 position is often the most susceptible to initial nucleophilic attack, followed by the C2 position. The C5 position is generally the least reactive. This selectivity can be attributed to the ability of the nitrogen atoms to stabilize the negative charge in the intermediate σ-complex. In the case of 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position, primary and secondary amines typically substitute the chlorine at the C4 position with high selectivity. However, the use of tertiary amine nucleophiles can lead to a reversal of this selectivity, favoring substitution at the C2 position. nih.gov This altered regioselectivity is proposed to proceed through an in situ N-dealkylation of an intermediate, ultimately yielding a product that corresponds to the reaction of a secondary amine at the C2 position. nih.gov

While specific studies detailing the selective amination of this compound are not abundant in the readily available literature, the principles derived from studies on analogous chloropyrimidines provide a framework for predicting its behavior. It is anticipated that sequential and controlled amination could be achieved by carefully selecting the amine nucleophile and reaction conditions.

Table 1: Predicted Regioselectivity in Amination of Halogenated Pyrimidines

PositionRelative Reactivity with Primary/Secondary AminesRelative Reactivity with Tertiary AminesRationale for Reactivity
C4 HighModerateStrong activation by two adjacent ring nitrogens.
C2 ModerateHighActivation by two adjacent ring nitrogens; preferred site for tertiary amines.
C5 LowLowLess activated compared to C2 and C4 positions.

This table is based on reactivity trends observed for related chloropyrimidines and serves as a predictive model for this compound.

This compound is also expected to react with a variety of other nucleophiles, including oxygen-based nucleophiles like alkoxides and sulfur-based nucleophiles such as thiolates.

With oxygen nucleophiles , such as sodium methoxide (B1231860) (NaOMe), the reaction would proceed to yield methoxy-substituted pyrimidines. The methoxide ion (MeO⁻) is a strong nucleophile and will attack the electron-deficient pyrimidine ring. mnstate.edu Based on the general reactivity of halogenated pyrimidines, the substitution is expected to occur preferentially at the C4 or C2 positions. The reaction of 2-MeSO₂-4-chloropyrimidine with alkoxides has been shown to occur selectively at the C2 position, even at low temperatures, highlighting that subtle electronic effects can significantly influence regioselectivity.

With sulfur nucleophiles , such as thiolates (RS⁻), the corresponding thioether-substituted pyrimidines would be formed. Thiolates are generally excellent nucleophiles for SNAr reactions due to the high polarizability of sulfur. mdpi.com This property often leads to high reaction rates and yields. The regioselectivity of thiolate attack on this compound is anticipated to follow a similar pattern to that of other nucleophiles, with a preference for the C4 and C2 positions.

Table 2: Expected Products from Reactions of this compound with Oxygen and Sulfur Nucleophiles

NucleophileReagent ExampleExpected Major Product(s)
Oxygen NucleophileSodium Methoxide (NaOMe)2,5-Dibromo-4-methoxypyrimidine and/or 4,5-Dibromo-2-methoxypyrimidine
Sulfur NucleophileSodium Thiophenoxide (NaSPh)2,5-Dibromo-4-(phenylthio)pyrimidine and/or 4,5-Dibromo-2-(phenylthio)pyrimidine

The formation of mono-substituted products is depicted, assuming controlled reaction conditions. Further substitution is possible with excess nucleophile.

Organometallic Cross-Coupling Reactions and Derived Methodologies

This compound is a valuable building block in organometallic cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br bonds can be exploited for sequential and site-selective functionalization.

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govmdpi.com Halogenated pyrimidines are effective substrates for this reaction. adichemistry.com The reactivity of the C-Br bonds in this compound towards Suzuki-Miyaura coupling is expected to follow the order C4 > C2 > C5. This selectivity is influenced by the electronic environment of each position.

A study on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids demonstrated that the order of substitution could be controlled, leading to mono-, di-, and tri-arylated products. organic-chemistry.org A similar regioselective approach can be envisioned for this compound, allowing for the stepwise introduction of different aryl or heteroaryl groups. The choice of palladium catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity. adichemistry.com

Table 3: Representative Suzuki-Miyaura Coupling of a Halogenated Pyrimidine

Halogenated PyrimidineBoronic AcidCatalystBaseSolventProductYieldReference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane5-(biphenyl-4-yl)-4,6-dichloropyrimidine60% nih.gov

This table illustrates a typical Suzuki-Miyaura coupling on a related dichloropyrimidine, providing a model for the expected reactivity of this compound.

Organozinc reagents are valuable intermediates in organic synthesis, particularly in Negishi cross-coupling reactions. nih.gov These reagents can be prepared from organic halides through oxidative addition of zinc metal or via transmetalation. The direct insertion of zinc into a C-Br bond of this compound would generate a pyrimidinylzinc reagent. The preparation of such reagents often requires activated zinc, such as Rieke zinc, and can be facilitated by additives. nih.gov

The resulting pyrimidinylzinc species can then be used in Negishi coupling reactions with various organic halides, catalyzed by palladium or nickel complexes. This methodology allows for the formation of C-C bonds with a high degree of functional group tolerance. The regioselective formation of the organozinc reagent is crucial for subsequent selective coupling reactions. It is anticipated that the most reactive C-Br bond (likely at the C4 position) would preferentially undergo oxidative addition with zinc. The development of solid, moderately air-stable 2-pyridylzinc reagents has demonstrated the potential for creating more user-friendly organozinc compounds for cross-coupling reactions. wisc.edu

Grignard reagents, formed by the reaction of organic halides with magnesium metal, are powerful nucleophiles used for forming carbon-carbon bonds. organic-chemistry.org The preparation of a Grignard reagent from this compound would involve the insertion of magnesium into one of the C-Br bonds. The formation of Grignard reagents from aryl halides is a well-established process, typically carried out in an ether solvent like THF or diethyl ether. mnstate.edu

The reactivity of the C-Br bonds towards magnesium insertion is expected to be C4 > C2 > C5. By carefully controlling the reaction conditions, it may be possible to form the mono-Grignard reagent regioselectively. This pyrimidinyl Grignard reagent can then react with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles, to introduce various functional groups onto the pyrimidine ring. The use of halogen-metal exchange reactions provides an alternative route to such organomagnesium species, which can be particularly useful for preparing polyfunctional reagents.

Photoredox Catalysis in this compound Transformations

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the functionalization of organic molecules, including halogenated heterocycles. This approach utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes, leading to the formation of highly reactive radical intermediates. In the context of this compound, photoredox catalysis offers pathways for selective C-Br bond cleavage and subsequent functionalization under mild reaction conditions.

Reductive dehalogenation is a fundamental transformation that can be effectively achieved using photoredox catalysis. For polyhalogenated substrates like this compound, this strategy can be employed to selectively remove one or more bromine atoms. The general mechanism involves the excitation of a photocatalyst, typically a ruthenium or iridium complex, by visible light. The excited photocatalyst then reduces the bromopyrimidine substrate via a single-electron transfer, generating a radical anion. This intermediate readily undergoes fragmentation, cleaving a C-Br bond to form a pyrimidyl radical and a bromide anion. The pyrimidyl radical is then quenched by a hydrogen atom donor to yield the dehalogenated product.

Commonly employed hydrogen atom donors in these reactions include Hantzsch esters, formic acid, and silanes. The choice of photocatalyst, sacrificial electron donor, and hydrogen atom source can influence the efficiency and selectivity of the dehalogenation process. While specific studies on the photoredox-mediated reductive dehalogenation of this compound are not extensively documented, the general principles established for other polyhalogenated aromatics and heteroaromatics are applicable.

Table 1: Representative Conditions for Photocatalytic Reductive Dehalogenation of Aryl Halides

EntryPhotocatalystSacrificial DonorHydrogen Atom DonorSolventLight Source
1Ru(bpy)₃Cl₂i-Pr₂NEtHantzsch EsterCH₃CNBlue LEDs
2Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆Ascorbic AcidIsopropanolDMSOWhite LEDs
3Eosin YTriethylamineFormic AcidAcetonitrile (B52724)Green LEDs

This table presents generalized conditions for the photoredox-catalyzed reductive dehalogenation of aryl halides and serves as a reference for potential application to this compound.

The presence of three C-Br bonds with different electronic environments in this compound opens up the possibility of chromoselective, or site-selective, bond activation. The reactivity of the bromine atoms is influenced by their position on the pyrimidine ring. The C4 and C6 (equivalent to C2 in this context) positions are generally more electron-deficient due to the proximity of the nitrogen atoms, making the C-Br bonds at these positions more susceptible to nucleophilic attack and reduction. The C5 position is less activated.

This differential reactivity can be exploited for sequential substitution reactions. For instance, under carefully controlled photoredox conditions, it may be possible to selectively cleave one C-Br bond over the others. By tuning the photocatalyst, solvent, and additives, a degree of selectivity can be achieved, allowing for the stepwise introduction of different functional groups. While not explicitly demonstrated for this compound under photoredox conditions, sequential cross-coupling reactions on polychloropyrimidines provide a strong precedent for this type of selective functionalization.

Table 2: Predicted Reactivity Order for Sequential Substitution of this compound

PositionRelative ReactivityRationalePotential Transformation
C4HighestMost electron-deficient position, adjacent to two nitrogen atoms.Initial reductive dehalogenation or cross-coupling.
C2HighElectron-deficient, adjacent to two nitrogen atoms.Subsequent functionalization after C4.
C5LowestLess activated position, influenced to a lesser extent by the ring nitrogens.Functionalization under more forcing conditions.

This table is a predictive model based on the electronic properties of the pyrimidine ring and established principles of reactivity in related polyhalogenated heterocycles.

Radical Mechanisms and Processes in Bromopyrimidine Chemistry

Radical reactions offer a complementary approach to the functionalization of bromopyrimidines. The C-Br bonds in this compound can serve as precursors to pyrimidyl radicals through homolytic cleavage, which can be initiated by heat, light, or a radical initiator. These radical intermediates can then participate in a variety of transformations, including addition to alkenes and alkynes, and hydrogen atom abstraction.

A common method for generating radicals from brominated compounds is the use of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in the presence of a hydrogen donor like tributyltin hydride or a silane. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Initiation: The initiator decomposes to form radicals.

Propagation: A radical abstracts a bromine atom from this compound to generate a pyrimidyl radical. This radical can then react with another molecule (e.g., an alkene) to form a new C-C bond and a new radical, which continues the chain.

Termination: Two radicals combine to form a stable molecule, terminating the chain reaction.

Furthermore, reagents like N-bromosuccinimide (NBS) can be used in radical bromination reactions, often initiated by light or a radical initiator. While this is typically used to introduce bromine atoms, the reverse process, radical-mediated debromination, can also be envisaged under appropriate conditions.

Structure-Reactivity Relationships in Polybrominated Pyrimidine Systems

The reactivity of this compound is intrinsically linked to its electronic structure. The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the inductive effect of the three bromine atoms. As a result, the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) and reduction.

The positions of the bromine atoms play a crucial role in determining the site of reaction. The C4 (and C2) position is the most electron-deficient and therefore the most activated towards nucleophilic attack. The C5 position is less electron-deficient. This hierarchy of reactivity allows for a degree of regioselectivity in substitution reactions.

Table 3: Summary of Structure-Reactivity Relationships in this compound

Structural FeatureInfluence on Reactivity
Electron-deficient pyrimidine ringActivation towards nucleophilic attack and reduction.
Three bromine substituentsFurther increase in electrophilicity of the ring; provide sites for substitution and radical formation.
Positional electronics (C4/C2 vs. C5)C4 and C2 are more reactive towards nucleophiles and likely have lower C-Br BDEs.
Steric hindranceMay influence the approach of bulky reagents, although this is generally less of a factor than electronic effects.

Derivatization and Functionalization Strategies for 2,4,5 Tribromopyrimidine

Regioselective Derivatization of Polybrominated Pyrimidine (B1678525) Scaffolds

The inherent electronic properties of the pyrimidine ring, coupled with the presence of multiple bromine atoms, govern the regioselectivity of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions on 2,4,5-tribromopyrimidine. The carbon atoms at the C4 and C6 positions of the pyrimidine ring are generally more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. This heightened reactivity is attributed to the stabilizing effect of the two adjacent nitrogen atoms on the Meisenheimer intermediate formed during the substitution at these positions.

In the context of this compound, the C4 and C2 positions are brominated, while the C5 position also bears a bromine substituent. The reactivity order for nucleophilic substitution is typically C4 > C2. The bromine at the C5 position is generally less reactive towards SNAr due to lower activation by the ring nitrogen atoms.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, also exhibit regioselectivity. Studies on dichloropyrimidines have shown that the C4 position is often more reactive than the C2 position. This preference can be exploited for the selective introduction of aryl or other organic fragments. For instance, in 2,4-dichloropyrimidines, Suzuki coupling often proceeds preferentially at the C4-position mdpi.com. While direct studies on this compound are limited, it is anticipated that a similar reactivity pattern would be observed, allowing for selective functionalization at the C4-position under controlled conditions.

Introduction of Diverse Chemical Moieties and Ligands

The bromine atoms on the this compound scaffold serve as versatile handles for the introduction of a wide range of chemical moieties and ligands through various chemical transformations. These substitutions are crucial for tuning the electronic, steric, and pharmacokinetic properties of the resulting molecules, which is of particular interest in drug discovery.

Commonly introduced functional groups include amines, ethers, and thioethers via nucleophilic aromatic substitution. For example, the reaction with primary or secondary amines can lead to the formation of aminopyrimidines, a common motif in biologically active compounds. Similarly, alkoxides and thiolates can displace the bromine atoms to yield the corresponding ethers and thioethers.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enable the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the chemical space accessible from this compound. These reactions allow for the introduction of aryl, heteroaryl, alkynyl, and amino groups, respectively. The ability to introduce such a diversity of substituents makes this compound a valuable building block for the synthesis of libraries of compounds for biological screening. For example, the synthesis of 2,4,5-trisubstituted pyrimidines as selective CDK9 inhibitors highlights the importance of introducing diverse functionalities to achieve desired biological activity nih.gov.

Reaction TypeReagent/CatalystIntroduced Moiety
Nucleophilic Aromatic SubstitutionAmines (R₂NH)Amino groups (-NR₂)
Nucleophilic Aromatic SubstitutionAlkoxides (RO⁻)Ether groups (-OR)
Nucleophilic Aromatic SubstitutionThiolates (RS⁻)Thioether groups (-SR)
Suzuki-Miyaura CouplingArylboronic acids / Pd catalystAryl groups
Sonogashira CouplingTerminal alkynes / Pd, Cu catalystsAlkynyl groups
Buchwald-Hartwig AminationAmines / Pd catalystSubstituted amino groups

Sequential Substitution and Multistep Synthetic Protocols

The differential reactivity of the bromine atoms at the C2, C4, and C5 positions of this compound allows for the development of sequential and iterative cross-coupling reactions. This step-wise functionalization is a powerful strategy for the controlled synthesis of highly complex and unsymmetrically substituted pyrimidines.

A typical sequential protocol would involve the initial selective reaction at the most reactive position, C4, under mild conditions. Following this first substitution, the remaining bromine atoms can be targeted in subsequent steps by employing more forcing reaction conditions or different catalytic systems. This approach provides precise control over the final structure of the molecule. A review on sequential and iterative Pd-catalyzed cross-coupling reactions highlights strategies that can be applied to multi-halogenated heterocycles, enabling the controlled assembly of complex molecular architectures nih.gov.

For instance, a hypothetical sequential synthesis could begin with a Suzuki coupling at the C4 position. The resulting 4-aryl-2,5-dibromopyrimidine could then undergo a second cross-coupling reaction, for example, a Sonogashira coupling at the C2 or C5 position, by carefully selecting the catalyst and reaction conditions. Such multistep protocols are instrumental in building up molecular complexity from a relatively simple starting material.

Illustrative Sequential Functionalization Strategy:

Step 1: Selective C4-Arylation: this compound is reacted with an arylboronic acid under mild Suzuki coupling conditions to yield a 4-aryl-2,5-dibromopyrimidine.

Step 2: C2 or C5-Alkynylation: The resulting dibromo-intermediate is then subjected to Sonogashira coupling with a terminal alkyne to introduce an alkynyl group at either the C2 or C5 position, depending on the reaction conditions.

Step 3: Final Functionalization: The last remaining bromine atom can be substituted through another cross-coupling reaction or a nucleophilic substitution to complete the synthesis of a trisubstituted pyrimidine.

Generation of Pyrimidine-Based Heterocyclic Hybrids

The functionalized derivatives of this compound can serve as key intermediates in the synthesis of fused heterocyclic systems. These pyrimidine-based heterocyclic hybrids are of significant interest due to their prevalence in a wide range of biologically active molecules and functional materials.

One common strategy involves the introduction of functional groups that can participate in intramolecular cyclization reactions. For example, a substituent with a nucleophilic center, such as an amino or hydroxyl group, can be introduced at one position, while a suitable electrophilic partner is present or subsequently introduced at an adjacent position. The subsequent intramolecular reaction leads to the formation of a new ring fused to the pyrimidine core.

An example of this approach is the synthesis of pyrimido[4,5-d]pyridazines. While not starting directly from this compound, related pyrimidine derivatives can be functionalized to incorporate a side chain that can cyclize to form the fused pyridazine (B1198779) ring clockss.org. Similarly, the synthesis of pyrimido[4,5-d]pyrimidines can be achieved through the reaction of appropriately substituted pyrimidines with reagents like urea (B33335) or isocyanates nih.govresearchgate.netresearchgate.net. These strategies underscore the utility of functionalized pyrimidines as precursors to more complex heterocyclic systems.

Fused Heterocyclic SystemSynthetic Strategy
Pyrimido[4,5-d]pyridazineIntramolecular cyclization of a functionalized pyrimidine precursor.
Pyrimido[4,5-d]pyrimidineReaction of aminopyrimidines with urea, isocyanates, or other suitable reagents.
ThienopyrimidinesCyclization of pyrimidines bearing appropriate sulfur-containing side chains.
FuropyrimidinesIntramolecular cyclization involving oxygen nucleophiles on the pyrimidine scaffold.

Applications in Advanced Organic Synthesis

2,4,5-Tribromopyrimidine as a Versatile Synthetic Building Block

The synthetic utility of this compound is rooted in the differential reactivity of its three carbon-bromine bonds. The bromine atoms at the 2- and 4-positions are significantly more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the bromine atom at the 5-position. This reactivity difference allows for controlled, stepwise modifications of the pyrimidine (B1678525) core.

A primary application of this compound is as a precursor for other valuable synthetic intermediates. For instance, this compound can be converted into 2,4,5-trifluoropyrimidine. google.com This fluorinated analog is a crucial starting material for the synthesis of 5-fluorouracil, a widely used anti-cancer agent. google.com The process involves the exchange of bromine atoms for fluorine, a transformation that is notably difficult to achieve at the 5-position, highlighting the unique chemical properties of this scaffold. google.com

The true versatility of this compound is showcased in modern cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds. wikipedia.org These reactions, often catalyzed by palladium complexes, are fundamental to modern drug discovery and materials science. organic-chemistry.org Key examples of such transformations involving halogenated pyrimidines include:

Suzuki-Miyaura Coupling: This reaction pairs the halo-pyrimidine with an organoboron compound (like a boronic acid) to form a C-C bond. illinois.edu The differential reactivity of the C-Br bonds in this compound would allow for selective arylation or vinylation.

Sonogashira Coupling: This involves the coupling of a terminal alkyne with the halo-pyrimidine, creating a C(sp)-C(sp2) bond, which is useful for building rigid molecular structures. organic-chemistry.orglibretexts.orgwikipedia.org

Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the halo-pyrimidine with an amine. wikipedia.orglibretexts.org This is a cornerstone for synthesizing many nitrogen-containing heterocyclic drugs. researchgate.net

The ability to perform these reactions selectively at the 2- and 4-positions, while leaving the 5-bromo substituent intact for subsequent transformations, makes this compound a highly valuable and versatile building block in multistep syntheses. nih.govrsc.org

Table 1: Common Cross-Coupling Reactions Utilizing Halogenated Pyrimidine Scaffolds

Reaction Name Reactants Bond Formed Catalyst System (Typical)
Suzuki-Miyaura Coupling Aryl/Vinyl Halide + Boronic Acid/Ester C-C Pd(PPh₃)₄, Base (e.g., Na₂CO₃)
Sonogashira Coupling Aryl/Vinyl Halide + Terminal Alkyne C-C (sp²-sp) Pd(PPh₃)₂Cl₂, CuI, Amine Base

| Buchwald-Hartwig Amination | Aryl/Vinyl Halide + Amine | C-N | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

Synthesis of Complex Heterocyclic Architectures

The stepwise and regioselective functionalization of this compound provides an elegant pathway to complex heterocyclic structures, particularly fused ring systems which are prevalent in pharmacologically active compounds. derpharmachemica.comduq.edu By leveraging the differential reactivity of the bromine atoms, chemists can introduce a variety of substituents and then induce cyclization reactions to build new rings onto the pyrimidine core.

For example, a common strategy involves an initial cross-coupling reaction at the most reactive positions (C2 or C4), followed by a second coupling or a nucleophilic substitution at the other activated position. The less reactive C5-Br bond can then be used as a handle for a final transformation or cyclization step. This approach allows for the controlled assembly of trisubstituted pyrimidines with distinct functionalities at each of the 2, 4, and 5 positions. rsc.org

This methodology is instrumental in creating libraries of compounds for drug discovery. Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, thiazolo[4,5-d]pyrimidines, and pyrimido[5,4-b]indoles, are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties. derpharmachemica.comresearchgate.netrsc.org The synthesis of these complex scaffolds often relies on the precise and predictable reactivity offered by polyhalogenated pyrimidine precursors like this compound.

Table 2: Examples of Fused Heterocyclic Systems Derived from Pyrimidine Precursors

Fused Ring System Potential Biological Activity Synthetic Approach
Pyrido[2,3-d]pyrimidines Anticancer, Kinase Inhibition Intramolecular cyclization following C-N and C-C bond formations on the pyrimidine ring. rsc.org
Thiazolo[4,5-d]pyrimidines Antifungal, Antimicrobial Condensation reactions involving an amino-pyrimidine precursor. researchgate.net

| Pyrimido[5,4-b]indoles | Antiangiogenic, Cytotoxic | Cyclization strategies involving substituted anilines and functionalized pyrimidines. duq.edu |

Role in Cascade and Multicomponent Reactions for Scaffold Assembly

Cascade reactions (also known as domino reactions) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. These processes are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple starting materials. researchgate.net

While specific examples detailing the use of this compound in MCRs are not extensively documented in readily available literature, the principles of its reactivity make it a prime candidate for such transformations. The presence of multiple electrophilic centers allows for a sequence of reactions to occur in one pot. For instance, a palladium-catalyzed cascade reaction could be envisioned where a single starting material couples with different positions of the tribrominated pyrimidine core in a defined sequence to assemble a complex scaffold. researchgate.net

A hypothetical MCR could involve the reaction of this compound with two other components in a single pot. For example, a reaction with an amine and a terminal alkyne under palladium/copper catalysis could potentially lead to a highly substituted pyrimidine via sequential Buchwald-Hartwig and Sonogashira couplings. The development of such reactions using this compound as a central scaffold would represent a significant advance in synthetic efficiency for creating diverse molecular libraries. The synthesis of pyrido[2,3-d]pyrimidines has been achieved via a cascade process involving imination, Buchwald-Hartwig coupling, and cycloaddition, demonstrating the power of this approach for building fused pyrimidine systems. rsc.org

Role in Medicinal Chemistry Research As a Synthetic Building Block/scaffold

2,4,5-Tribromopyrimidine as a Precursor for Biologically Relevant Pyrimidine (B1678525) Scaffolds

The this compound scaffold is a cornerstone for the synthesis of a multitude of biologically active molecules. The bromine atoms can be selectively replaced through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, and nucleophilic aromatic substitution (SNAr) reactions. This functionalization allows for the introduction of diverse aryl, heteroaryl, and amino groups, leading to the generation of potent and selective inhibitors for various therapeutic targets.

For instance, the pyrimidine core is central to the development of:

Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by targeting key enzymes involved in cell proliferation and survival, such as protein kinases. nih.govmdpi.com The 2,4,5-trisubstituted pyrimidine framework has been successfully employed to develop tubulin polymerization inhibitors, which are crucial for arresting the cell cycle in cancer cells. nih.gov

Antiviral Compounds: Pyrimidine analogs are integral to antiviral therapies, including those targeting HIV. nih.gov By modifying the substituents on the pyrimidine ring, researchers can design molecules that interfere with viral replication processes.

Antimalarial Drugs: The pyrimidine scaffold is found in several antimalarial agents. Novel 2,4,5-trisubstituted pyrimidines have been identified as potent dual inhibitors of plasmodial kinases PfGSK3 and PfPK6, which are essential for the parasite's survival. nih.gov

The ability to build complex, three-dimensional structures from the flat, aromatic this compound core makes it an invaluable precursor in the quest for new therapeutic agents.

Rational Design and Synthesis of Pyrimidine-Based Molecular Libraries

The distinct chemical environment of each bromine atom on the this compound ring allows for a rational and stepwise approach to building molecular libraries. The bromine at the C4 position is generally the most reactive towards nucleophilic substitution and Suzuki coupling, followed by the C2 and then the C5 positions. This predictable reactivity is exploited to create large collections of related compounds where specific regions of the molecule are systematically varied.

A typical strategy for library synthesis involves:

Selective reaction at the C4 position: An initial Suzuki coupling or amination reaction is performed to introduce a desired chemical group at the most reactive C4 position.

Substitution at the C2 position: Under slightly different reaction conditions, a second, distinct functional group can be introduced at the C2 position.

Modification at the C5 position: Finally, the least reactive C5 bromine can be substituted to complete the synthesis of a 2,4,5-trisubstituted pyrimidine.

This combinatorial approach allows for the rapid generation of hundreds or thousands of unique compounds from a single starting material. These libraries are then screened against biological targets to identify "hit" compounds with desired activity, which can be further optimized.

Conceptual Synthesis of a Pyrimidine-Based Library
StepPositionReaction TypeExample Reagent ClassResulting Diversity
1C4Suzuki CouplingArylboronic AcidsVaried aryl groups (phenyl, pyridyl, etc.)
2C2Buchwald-Hartwig AminationPrimary/Secondary AminesDiverse amino substituents
3C5Suzuki CouplingHeteroarylboronic AcidsVaried heteroaryl groups (thiophenyl, furanyl, etc.)

Chemical Probes and Ligand Discovery based on Pyrimidine Core Structures

Derivatives synthesized from this compound are not only developed as potential drugs but also as chemical probes to study biological systems. These probes are essential tools for target identification and validation.

A notable example is the development of fluorescent probes for monitoring cell viability. rsc.orgnih.govresearchgate.net Researchers have synthesized a series of 2,4,5-triaminopyrimidines which can be derived from the tribromo- precursor through sequential amination reactions. These compounds exhibit unique photophysical properties, including environment-sensitive fluorescence. rsc.orgnih.gov Studies have shown that these fluorescent molecules can discriminate between live and dead cells by specifically accumulating inside dead cells and interacting with dsDNA. rsc.orgnih.gov Because these probes emit light in the blue region of the spectrum, they are particularly useful for multi-color imaging experiments where green and red fluorescent markers are already in use. rsc.orgnih.gov

The pyrimidine scaffold's ability to be functionalized with fluorophores, affinity tags, or reactive groups makes it a powerful platform for designing chemical probes to explore complex biological processes and discover new ligands for therapeutic targets.

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives (Focused on Chemical Modulation)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific chemical features of a molecule influence its biological activity. The this compound scaffold is exceptionally well-suited for SAR studies because it allows for precise, independent modification at three different positions. By systematically altering the substituents at the C2, C4, and C5 positions and measuring the corresponding changes in potency, selectivity, and other pharmacological properties, chemists can build a detailed understanding of the molecular interactions between the compound and its biological target.

Key findings from SAR studies on 2,4,5-trisubstituted pyrimidines include:

Tubulin Polymerization Inhibitors: In a series of anticancer compounds, an indole-aryl-substituted aminopyrimidine was identified as a potent inhibitor of tubulin polymerization (IC₅₀ = 0.79 µM). nih.gov The SAR study revealed that the nature and position of substituents on the pyrimidine core were critical for high antiproliferative activity against various cancer cell lines. nih.gov

Antimalarial Kinase Inhibitors: In the development of dual inhibitors for the plasmodial kinases PfGSK3 and PfPK6, SAR studies showed that the C5 position could be productively modified to modulate kinase activity. nih.gov It was found that the PfGSK3 active site poorly tolerates alkyl groups at this position but prefers halogens like chloro and bromo. Conversely, both alkyl groups and halogens at the C5 position enhanced potency against PfPK6, demonstrating how subtle chemical changes can influence selectivity. nih.gov

SAR Findings for 2,4,5-Trisubstituted Pyrimidine Derivatives
Biological TargetParent Compound/ScaffoldModification at C2, C4, C5Impact on ActivityReference Compound (IC₅₀/EC₅₀)
Tubulin Polymerization2,4,5-substituted pyrimidineIndole-aryl-amino group at C2/C4High antiproliferative activityCompound 4k (IC₅₀ = 0.79 µM) nih.gov
Plasmodial Kinase (PfGSK3)2,4,5-trisubstituted pyrimidineHalogen (Cl, Br) at C5Increased potencyIKK16 Analogue nih.gov
Plasmodial Kinase (PfPK6)2,4,5-trisubstituted pyrimidineAlkyl or Halogen at C5Enhanced potencyCompound 18j nih.gov
HIV-1 and HIV-24-Amino-6-aryl-pyrimidin-2-oneAryl groups at C5 and C6 via Suzuki couplingModerate antiviral activityCompound 29 (EC₅₀ > 1.63 µM) nih.gov

These detailed SAR studies, enabled by the synthetic flexibility of the this compound core, are crucial for optimizing lead compounds into clinical candidates with improved efficacy and safety profiles.

Applications in Materials Science Research

2,4,5-Tribromopyrimidine in the Synthesis of Conjugated Polymers and Frameworks

While direct literature on the use of this compound is specialized, its structure is highly suitable for synthesizing advanced polymers. The bromine atoms act as leaving groups in transition-metal-catalyzed polycondensation reactions, such as Suzuki, Stille, and Heck couplings, which are foundational methods for creating conjugated polymers. wiley-vch.de These reactions allow for the step-wise and controlled formation of carbon-carbon bonds between aromatic units, leading to extended π-conjugated systems.

The synthesis of donor-acceptor (D-A) type copolymers, a key class of materials in organic electronics, often relies on monomers with electron-withdrawing and electron-donating characteristics. rsc.orgmdpi.com The electron-deficient pyrimidine (B1678525) ring makes this compound an excellent candidate for the "acceptor" component in such polymers. By reacting it with various electron-rich "donor" comonomers, researchers can create polymers with tailored electronic and optical properties.

Furthermore, the trifunctional nature of this compound allows for the creation of branched or cross-linked polymers and two-dimensional (2D) or three-dimensional (3D) Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with ordered structures, and their synthesis often involves the reaction of multitopic building blocks, such as halogenated aromatics. The geometry of this compound could be leveraged to form specific network topologies for applications in gas storage, separation, and catalysis.

Development of Pyrimidine-Containing Organic Electronic Materials

The pyrimidine core is a critical component in many high-performance organic electronic materials due to its electron-deficient nature. This property is essential for creating materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), and organic field-effect transistors (OFETs). Aromatic heterocyclic compounds containing C=N bonds, like pyrimidine, are frequently used as acceptors to build polymers with specific energy band gaps and photoelectric properties. mdpi.com

In the field of OLEDs, pyrimidine derivatives are used to construct emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). These materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. The incorporation of an electron-accepting pyrimidine unit helps to reduce the energy gap between the lowest singlet (S1) and triplet (T1) states, a key requirement for efficient TADF.

Research into pyrimidine-based conjugated polymers has yielded materials with significant potential for various electronic applications. The ability to modify the polymer backbone by selecting different donor and acceptor units allows for fine-tuning of the final material's properties.

Polymer TypeApplication AreaKey Properties
Donor-Acceptor CopolymersElectrochromism, OPVTunable optical band gaps, wide absorption spectra, distinct redox peaks. mdpi.com
BODIPY-Based Conjugated PolymersOFETs, Perovskite Solar CellsHigh hole mobility (up to 0.17 cm⁻² V⁻¹ s⁻¹), tunable HOMO/LUMO levels. mdpi.com

Integration into Energy Storage Systems (e.g., Organic Polymer Cathodes for Batteries)

Organic electrode materials, particularly redox-active polymers, are emerging as a sustainable alternative to traditional inorganic materials in batteries. These polymers offer advantages such as structural flexibility and the potential for fast charging. The development of p-type organic polymers for use as cathodes in dual-ion batteries (DIBs) is an area of active research. rsc.org

In this context, polymers incorporating electron-deficient units are desirable. A polymer synthesized from a monomer like this compound would feature a high density of electron-poor pyrimidine rings along its backbone. This structure would be well-suited to act as a stable host for charge-carrying anions (e.g., PF6⁻) during the battery's charge-discharge cycle. A p-type organic polymer cathode called poly[bicarbazole-alt-dihydrophenazine], P(BCz4PZ), has been shown to stably store PF6⁻ anions, delivering a theoretical specific capacity of approximately 155 mAh g⁻¹. rsc.org This demonstrates the principle of using polymer backbones for anion storage, a role for which pyrimidine-based polymers would be suitable candidates. The insolubility of such polymers in the electrolyte is a key advantage, contributing to long cycle life and stability.

Pyrimidine Derivatives in Functional Nanomaterials Research

The versatility of the pyrimidine scaffold extends to the development of functional nanomaterials, including fluorescent probes for biological imaging and DNA analytics. rsc.orgnih.gov These applications leverage the unique photophysical properties that can be engineered into pyrimidine derivatives.

A notable example involves a series of 2,4,5-triaminopyrimidine derivatives that function as fluorescent probes to distinguish between live and dead cells. rsc.orgrsc.org These molecules, which can be synthesized from pyrimidine precursors, exhibit environment-sensitive emission and are the first examples of fluorescent nucleobase analogues (FNAs) capable of monitoring cell viability. rsc.org They specifically accumulate in dead cells and interact with double-stranded DNA, emitting a bright blue fluorescence. rsc.orgrsc.org This is particularly useful for multicolor imaging experiments, as many common viability dyes emit in the green or red part of the spectrum. rsc.orgresearchgate.net

In another area, pyrimidine C-nucleosides have been developed as fluorescent DNA base surrogates. nih.gov For instance, a 2,4-diaminopyrimidine (B92962) C-nucleoside can be incorporated into synthetic DNA strands. These artificial bases act as fluorescent reporters, with properties like a large Stokes' shift and significant fluorescence quantum yields (around 12% in a double-stranded DNA environment), making them valuable tools for DNA analytics and imaging. nih.gov The synthesis of these complex molecules often relies on multi-step processes starting from simpler, functionalized pyrimidine building blocks. nih.gov

Pyrimidine DerivativeApplicationKey Finding
N⁴-substituted 2,4,5-triaminopyrimidinesCell Viability ProbesDiscriminate between live and dead cells by accumulating in dead cells and emitting blue fluorescence. rsc.orgrsc.org
2,4-diaminopyrimidine C-nucleosideFluorescent DNA Base SurrogateActs as an artificial DNA base with a fluorescence quantum yield of ~12% within a DNA duplex. nih.gov

Advanced Spectroscopic and Analytical Methodologies for 2,4,5 Tribromopyrimidine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for verifying the structure of pyrimidine (B1678525) derivatives like 2,4,5-Tribromopyrimidine. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide a complete picture of the molecule's atomic connectivity.

For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing a single signal corresponding to the lone proton at the C-6 position. The chemical shift of this proton would be significantly downfield due to the deshielding effects of the adjacent electronegative nitrogen atoms in the pyrimidine ring.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, four distinct signals are expected, one for each unique carbon atom in the pyrimidine ring (C-2, C-4, C-5, and C-6). The chemical shifts of the carbons directly bonded to bromine atoms (C-2, C-4, C-5) are influenced by the heavy atom effect of bromine. The specific chemical shifts can be predicted based on empirical data from related brominated pyrimidines and computational models.

Table 1: Predicted NMR Spectral Data for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)Expected MultiplicityNotes
¹HH-6~8.5 - 9.0Singlet (s)The sole proton on the pyrimidine ring.
¹³CC-2VariableSingletCarbon attached to bromine and between two nitrogen atoms.
¹³CC-4VariableSingletCarbon attached to bromine.
¹³CC-5VariableSingletCarbon attached to bromine; signal may be broadened by scalar relaxation.
¹³CC-6VariableSingletCarbon attached to the H-6 proton.

A notable phenomenon in the NMR spectroscopy of halogenated compounds is scalar relaxation of the second kind. This effect is particularly relevant for nuclei coupled to quadrupolar nuclei, such as bromine (⁷⁹Br and ⁸¹Br), which have a spin quantum number greater than 1/2.

When a ¹³C nucleus is directly bonded to a bromine atom, as are C-2, C-4, and C-5 in this compound, its NMR signal can be affected. The bromine nucleus undergoes rapid quadrupole-induced transitions between its spin states. This rapid relaxation of the bromine nucleus creates a fluctuating local magnetic field experienced by the attached carbon. This fluctuation provides an efficient relaxation pathway for the carbon nucleus, leading to a significant broadening of its resonance line in the ¹³C NMR spectrum. This line broadening can sometimes be so extensive that the signal becomes difficult to distinguish from the baseline noise, which is a key diagnostic feature for carbons directly attached to bromine or other quadrupolar halogens.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is critical for the analysis of halogenated compounds like this compound. One of the most distinctive features of bromine in mass spectrometry is its isotopic distribution. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). libretexts.orgcsbsju.edu

This 1:1 isotopic ratio creates a highly characteristic pattern in the mass spectrum for any bromine-containing fragment. For a molecule containing three bromine atoms, the molecular ion will appear as a cluster of peaks (M, M+2, M+4, M+6) corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes. The relative intensities of these peaks follow a binomial distribution, resulting in an approximate 1:3:3:1 ratio. chromatographyonline.com The observation of this unique isotopic cluster is strong evidence for the presence of three bromine atoms in the molecule.

HRMS provides the ability to measure the m/z value to several decimal places, allowing for the calculation of the exact mass and the determination of the elemental formula. This high accuracy helps to distinguish this compound from other compounds that may have the same nominal mass.

Table 2: Theoretical Isotopic Pattern for the Molecular Ion of this compound (C₄HBr₃N₂)

Isotopic CompositionRelative Mass (m/z)Theoretical Relative Intensity (%)
C₄H(⁷⁹Br)₃N₂M~25% (1)
C₄H(⁷⁹Br)₂(⁸¹Br)₁N₂M+2~75% (3)
C₄H(⁷⁹Br)₁(⁸¹Br)₂N₂M+4~75% (3)
C₄H(⁸¹Br)₃N₂M+6~25% (1)

Mass Spectrometry Imaging (MSI) is a sophisticated technique that visualizes the spatial distribution of chemical species within a sample, such as a biological tissue section, without the need for chemical labels. nih.govnih.gov This method combines the chemical specificity of mass spectrometry with the spatial information of microscopy.

For a compound like this compound, particularly in the context of pharmaceutical development, MSI can be used to map its distribution and that of its potential metabolites in tissues following administration. taylorfrancis.com Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Desorption Electrospray Ionization (DESI) are used to generate ions directly from the surface of a thin tissue slice. The sample is scanned in a grid pattern, and a full mass spectrum is acquired at each x-y coordinate. Software then reconstructs an image showing the intensity and location of the ion corresponding to this compound (identified by its specific m/z and isotopic pattern). This provides invaluable insights into drug absorption, distribution, and localization in target organs and tissues. researchgate.netresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The absorption of infrared radiation at specific frequencies corresponds to these vibrations, providing a "fingerprint" of the molecule's functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

C=N and C=C ring stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the pyrimidine ring. researchgate.net

C-Br stretching: Found in the lower frequency (fingerprint) region, typically below 800 cm⁻¹.

The specific pattern of these absorptions provides structural confirmation and can be used for identification by comparison with spectral libraries.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine and its derivatives typically exhibit absorption bands in the UV region resulting from π→π* and n→π* electronic transitions. core.ac.uk The substitution of the pyrimidine ring with three bromine atoms is expected to influence these transitions. Halogen substituents often cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The precise position and intensity of the absorption maxima (λ_max) in the UV-Vis spectrum of this compound are characteristic of its specific electronic structure.

X-ray Crystallography for Solid-State Structural Determination

Extensive searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield any specific X-ray crystallography data for the compound this compound. This indicates that the crystal structure of this particular molecule has likely not been determined or, if it has, the data is not publicly available in these major repositories.

Therefore, detailed information regarding its solid-state structure, such as the crystal system, space group, unit cell dimensions, and intermolecular interactions, remains uncharacterized and cannot be presented at this time.

Chemical Derivatization Techniques for Enhanced Analytical Detection

Chemical derivatization is a widely employed strategy in analytical chemistry to enhance the detectability of analytes by improving their chromatographic behavior and mass spectrometric ionization efficiency. However, a comprehensive review of scientific literature reveals a lack of specific, published methods for the chemical derivatization of this compound for the analytical techniques outlined below. The following sections, therefore, describe the general principles of these derivatization techniques and their potential applicability to a compound like this compound, while noting the absence of specific research on this molecule.

On-Tissue Chemical Derivatization in Imaging Studies

On-tissue chemical derivatization (OTCD) is a powerful technique in mass spectrometry imaging (MSI) that enhances the detection and spatial localization of molecules directly within tissue sections. nih.gov This method is particularly useful for analytes that exhibit poor ionization efficiency or are present at low concentrations. nih.gov The process typically involves the application of a derivatizing agent onto the tissue surface, which reacts with the target analyte to form a derivative with improved ionization characteristics. nih.gov

While OTCD has been successfully applied to various classes of molecules, there is no specific literature available detailing the on-tissue chemical derivatization of this compound. In principle, a derivatizing agent targeting the pyrimidine ring or a reaction involving the bromo-substituents could be envisioned. However, without experimental data, the feasibility, reaction conditions, and effectiveness of such an approach for this compound remain hypothetical.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For non-volatile or thermally labile compounds, chemical derivatization is essential to increase their volatility and thermal stability, making them amenable to GC-MS analysis. Common derivatization methods include silylation, acylation, and alkylation, which target active hydrogen atoms in functional groups like -OH, -NH, and -SH. nih.gov

In the case of this compound, the molecule is relatively non-polar and may be amenable to GC-MS analysis without derivatization. However, if derivatization were necessary to improve chromatographic properties or detection sensitivity, a reaction would likely need to target the pyrimidine ring itself, as there are no traditional functional groups for common derivatization reactions. There are currently no published studies describing a specific derivatization protocol for this compound for GC-MS analysis.

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of a wide range of compounds in complex matrices. Chemical derivatization can be employed in LC-MS/MS to enhance the ionization efficiency of the analyte, thereby improving detection limits. nih.gov Derivatization can also be used to improve the chromatographic separation of isomers or to introduce a specific functional group that facilitates detection. nih.gov

For this compound, derivatization for LC-MS/MS would aim to introduce a readily ionizable group. A variety of derivatization reagents are available that react with different functional groups. A study comparing dansyl chloride, diazomethane, and p-bromophenacyl bromide for the derivatization of pyrimidine antitumor agents found that p-bromophenacyl bromide significantly enhanced their sensitivities in LC-MS/MS analysis. nih.gov While this provides a potential avenue for the derivatization of pyrimidine-containing compounds, specific methods for this compound have not been reported. The reactivity of the tribrominated pyrimidine ring to these or other derivatizing agents would need to be experimentally determined.

Computational and Theoretical Investigations of 2,4,5 Tribromopyrimidine

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. nih.govmdpi.com This method is employed to determine optimized molecular geometry, vibrational frequencies, and various electronic descriptors. For a molecule like 2,4,5-tribromopyrimidine, DFT calculations would provide a deep understanding of how the three bromine atoms influence the electronic landscape of the pyrimidine (B1678525) ring.

Key parameters that would be elucidated from DFT studies include:

Molecular Geometry: Calculations would predict bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional structure. The introduction of three bulky bromine atoms is expected to cause some distortion from a perfectly planar ring structure.

Electronic Distribution: Analysis of the molecular electrostatic potential (MEP) map would identify regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack. The electronegative nitrogen atoms and the electron-withdrawing bromine atoms would significantly shape this potential surface.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com In this compound, these orbitals would likely exhibit significant contributions from the p-orbitals of the bromine and nitrogen atoms.

Natural Bond Orbital (NBO) Analysis: This analysis would provide insights into charge delocalization and hyperconjugative interactions within the molecule, explaining the stability contributions from electron-donating and electron-withdrawing groups.

While specific data for this compound is scarce, studies on similar molecules, such as 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidine carboxaldehyde, demonstrate that DFT calculations at the B3LYP/6–311++G(d,p) level of theory provide reliable geometric and electronic data that align well with experimental findings.

Table 1: Illustrative DFT-Calculated Parameters for a Halogenated Pyrimidine Derivative (Note: This table is illustrative and shows the type of data obtained from DFT studies, as specific values for this compound are not available in the cited literature.)

ParameterIllustrative ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating ability
LUMO Energy-1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.1 DebyeMeasures overall polarity of the molecule

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For a relatively rigid molecule like this compound, MD simulations are valuable for understanding its interactions with other molecules, such as solvents or biological macromolecules, rather than extensive conformational changes of the molecule itself. nih.gov

An MD simulation of this compound in a solvent like water or an organic solvent would reveal:

Solvation Effects: How solvent molecules arrange around the solute and the energetic contributions of these interactions.

Intermolecular Interactions: The nature and dynamics of non-covalent interactions, such as halogen bonds, which are significant for brominated compounds. The bromine atoms on the pyrimidine ring can act as halogen bond donors, interacting with Lewis bases.

Transport Properties: Properties like the diffusion coefficient could be calculated, which is relevant for understanding its behavior in solution.

Conformational analysis for the this compound ring itself would be limited due to its aromatic nature. However, if it were part of a larger, more flexible molecule, MD simulations would be crucial for exploring the accessible conformations and identifying the most stable ones, which is a key aspect in drug design and materials science. nih.gov

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive models for chemical reactivity often leverage quantum mechanical calculations to forecast how a molecule will behave in a chemical reaction. For this compound, these models can predict the most likely sites for substitution, addition, or other reactions.

Key aspects of reactivity prediction include:

Fukui Functions and Dual Descriptors: These are reactivity indices derived from DFT that help identify the most nucleophilic and electrophilic sites in a molecule. For this compound, these calculations would likely indicate the carbon atom not substituted with bromine (C6) and the bromine-substituted carbons as potential sites for different types of reactions.

Activation Energy Calculations: By modeling the transition states of potential reaction pathways, computational methods can estimate the activation energy (Ea). optibrium.com A lower activation energy implies a faster reaction rate. This is particularly useful for predicting the regioselectivity of, for example, nucleophilic aromatic substitution reactions, determining which of the three bromine atoms is most likely to be replaced.

Modeling Reaction Mechanisms: Computational studies can map out the entire energy profile of a reaction, including intermediates and transition states, to provide a detailed mechanistic understanding that can be difficult to obtain experimentally.

These predictive models are essential in synthetic chemistry for designing efficient reaction pathways and avoiding unwanted side products. optibrium.com

Application of Machine Learning in Halogenated Compound Research

Machine learning (ML) is increasingly being used in chemistry to predict molecular properties and reactivity based on large datasets, bypassing the need for expensive quantum mechanical calculations for every new compound. nih.gov In the context of halogenated compounds, ML models can be trained to predict a wide range of properties.

Applications of ML in this area include:

Property Prediction: ML models can be trained on datasets of halogenated molecules to predict properties such as toxicity, solubility, and metabolic stability. nih.gov This is highly relevant in drug discovery, where early prediction of adverse properties can save significant time and resources.

Reactivity and Reaction Condition Prediction: Some ML models aim to predict the outcome or optimal conditions for chemical reactions. cam.ac.ukresearchgate.net For a reaction involving this compound, an ML model could potentially predict the best catalyst, solvent, or temperature for a desired transformation, based on learning from thousands of similar published reactions. cam.ac.ukresearchgate.net

Spectra Prediction: Machine learning can also be used to predict spectroscopic data, such as NMR or mass spectra, which can aid in the identification and characterization of new compounds.

While these models are powerful, their accuracy is highly dependent on the quality and size of the training data. cam.ac.ukresearchgate.net The development of large, curated databases of chemical reactions and properties is crucial for the advancement of ML in chemical research.

In Silico Approaches in Pyrimidine Scaffold Design

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of many approved drugs. nano-ntp.comnih.gov In silico (computational) methods are vital in the design of new pyrimidine-based therapeutic agents. biotech-asia.org

Key in silico techniques in this context include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (like a this compound derivative) when bound to a biological target, such as a protein or enzyme. biotech-asia.orgresearchgate.net The docking score provides an estimate of the binding affinity, helping to prioritize which compounds to synthesize and test. researchgate.net

Pharmacophore Modeling: A pharmacophore model identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. By using this compound as a scaffold, chemists can design derivatives that match the pharmacophore of a specific target.

Virtual Screening: This involves using computational methods to screen large libraries of virtual compounds against a biological target to identify potential "hits." The this compound core could be used as a starting point to generate a virtual library of derivatives for screening.

ADME/T Prediction: In silico models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of drug candidates. mdpi.com Evaluating these properties computationally at an early stage is crucial for designing molecules with favorable drug-like characteristics.

Through these in silico approaches, the this compound scaffold can be systematically modified and optimized to create novel compounds with desired biological activities.

Q & A

Q. How can researchers optimize the synthesis of 2,4,5-tribromopyrimidine while minimizing side reactions?

Methodological Answer:

  • Use controlled stoichiometry of brominating agents (e.g., PBr₃ or NBS) to target specific positions on the pyrimidine ring.
  • Monitor reaction temperature (e.g., 0–5°C for electrophilic substitution) to reduce polybromination byproducts.
  • Validate purity via TLC or HPLC at intermediate steps to isolate the desired product .
  • Reference crystallographic databases (e.g., Cambridge Structural Database, CSD) to compare bond lengths/angles with theoretical models .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • X-ray diffraction (XRD): Resolve crystal packing and halogen bonding patterns, critical for understanding reactivity .
  • NMR spectroscopy: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns; 79/81Br^{79/81}\text{Br} coupling may require high-field instruments.
  • Mass spectrometry (HRMS): Confirm molecular ion peaks and isotopic distribution patterns for Br atoms .
  • Cross-reference with NIST spectral data for validation .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as brominated compounds often exhibit toxicity .
  • Store at –20°C in airtight containers to prevent degradation or moisture absorption .
  • Include spill kits with activated carbon for halogenated waste disposal .

Q. How can researchers design experiments to study the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Test palladium-catalyzed couplings (e.g., Suzuki-Miyaura) by varying ligands (e.g., XPhos) to assess C-Br bond activation efficiency.
  • Use kinetic studies (e.g., in situ IR monitoring) to compare reaction rates at the 2-, 4-, and 5-positions .
  • Analyze regioselectivity via computational methods (DFT) to predict electronic effects of bromine substituents .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

  • Document detailed reaction conditions (solvent purity, catalyst batch, humidity) to mitigate variability .
  • Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantitative analysis .
  • Share raw spectral data and crystallographic CIF files in supplementary materials .

Advanced Research Questions

Q. How can molecular docking studies guide the design of this compound-based enzyme inhibitors?

Methodological Answer:

  • Perform docking (e.g., AutoDock Vina) to screen binding affinity with target enzymes (e.g., tyrosinase), focusing on halogen bonding interactions .
  • Validate docking poses with MD simulations (e.g., GROMACS) to assess stability over 100-ns trajectories.
  • Correlate computational results with enzymatic assays (IC₅₀ values) to refine substituent effects .

Q. How should researchers resolve contradictions between experimental and computational data on this compound’s electronic properties?

Methodological Answer:

  • Compare DFT-calculated HOMO/LUMO energies with experimental cyclic voltammetry data to identify discrepancies.
  • Re-evaluate solvent effects (e.g., dielectric constant) in computational models to improve accuracy .
  • Use XPS to measure core-electron binding energies for direct validation of electron-withdrawing effects .

Q. What tandem reaction methodologies can leverage this compound as a multifunctional building block?

Methodological Answer:

  • Design one-pot sequences combining nucleophilic aromatic substitution and C–H activation (e.g., Buchwald-Hartwig amination followed by Sonogashira coupling).
  • Optimize catalyst systems (e.g., Pd/Cu bimetallic) to minimize dehalogenation side reactions .
  • Monitor intermediates via LC-MS to track reaction pathways .

Q. How can structure-activity relationship (SAR) studies improve the biological efficacy of this compound derivatives?

Methodological Answer:

  • Synthesize analogs with selective debromination (e.g., 2-bromo vs. 5-bromo) and test against biological targets (e.g., kinase assays).
  • Use CSD data to correlate steric bulk (e.g., Tolman cone angles) with inhibitory potency .
  • Apply QSAR models to predict pharmacokinetic properties (e.g., logP) for lead optimization .

Q. What green chemistry approaches can reduce the environmental impact of this compound synthesis?

Methodological Answer:

  • Replace toxic solvents (e.g., DCM) with bio-based alternatives (e.g., Cyrene™) in bromination reactions .
  • Employ catalytic bromination (e.g., HBr/H₂O₂) to minimize waste .
  • Use life-cycle assessment (LCA) tools to quantify E-factor improvements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Tribromopyrimidine
Reactant of Route 2
Reactant of Route 2
2,4,5-Tribromopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.